![molecular formula C15H11N3O B12500425 2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole](/img/structure/B12500425.png)
2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole is a heterocyclic compound that combines the structural features of quinoxaline and oxazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of quinoxaline derivatives with oxazole precursors under specific conditions. For example, the reaction can be carried out using a base-promoted cyclization process, where the quinoxaline derivative is treated with an oxazole precursor in the presence of a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
化学反応の分析
Types of Reactions
2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoxaline N-oxides, while reduction reactions can produce reduced quinoxaline derivatives .
科学的研究の応用
2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic structures.
作用機序
The mechanism of action of 2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
Similar compounds include other quinoxaline and oxazole derivatives, such as:
Uniqueness
2-(Quinoxalin-2-yl)-3a,7a-dihydrobenzo[d]oxazole is unique due to its combined structural features of quinoxaline and oxazole, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the design of novel drugs and materials .
特性
分子式 |
C15H11N3O |
|---|---|
分子量 |
249.27 g/mol |
IUPAC名 |
2-quinoxalin-2-yl-3a,7a-dihydro-1,3-benzoxazole |
InChI |
InChI=1S/C15H11N3O/c1-2-6-11-10(5-1)16-9-13(17-11)15-18-12-7-3-4-8-14(12)19-15/h1-9,12,14H |
InChIキー |
NHMDCVAGFZNQCP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=NC4C=CC=CC4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


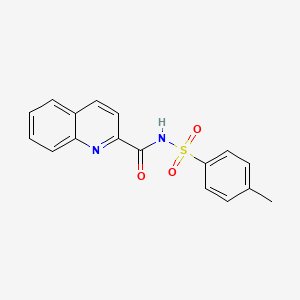
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12500349.png)

![5-(3-fluorophenyl)-4-hydroxy-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12500354.png)

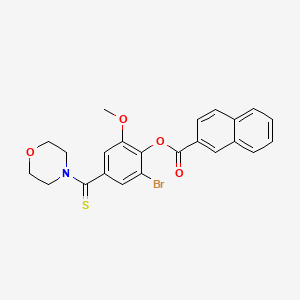
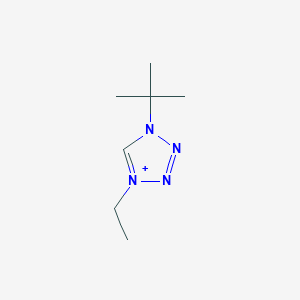
![4,4',4'',4'''-(6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,3,13,14-tetrayl)tetrabenzaldehyde](/img/structure/B12500385.png)
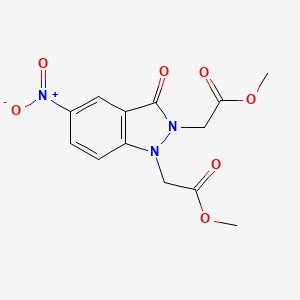
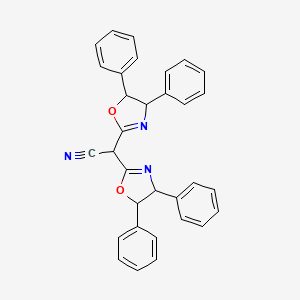
![Methyl 3-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12500398.png)
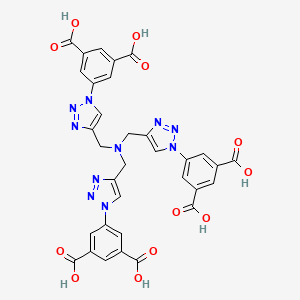
![N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12500405.png)
![Imidazo[1,5-a]pyridin-6-ylboronic acid](/img/structure/B12500411.png)
